tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C17H24FN3O4 and a molecular weight of approximately 353.39 g/mol. This compound features a piperidine ring substituted with a tert-butyl group and an amino-methyl group attached to a 2-fluoro-6-nitrophenyl moiety. The presence of the nitro group and the fluorine atom contributes to its unique chemical properties, making it of interest in various fields, including medicinal chemistry and pharmaceuticals .
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The synthesis of tert-butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate typically involves:
These steps may vary based on starting materials and desired purity levels.
tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate has potential applications in:
Studies on interaction profiles for similar compounds suggest that tert-butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate could interact with various biological targets, including:
Understanding these interactions is crucial for predicting pharmacokinetics and pharmacodynamics.
Several compounds share structural similarities with tert-butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
tert-Butyl 4-(4-nitrophenyl)piperazine | 182618-86-6 | 0.83 | Contains a nitrophenyl group; piperazine ring |
tert-Butyl 4-(4-fluorophenyl)-3-oxopiperazine | 1284243-44-2 | 0.80 | Oxopiperazine structure; fluorine substitution |
tert-Butyl 7-fluoro-6-nitroisoquinoline | 912846-67-4 | 0.78 | Isoquinoline core; nitro and fluoro groups |
tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine | 288251-87-6 | 0.71 | Cyano group addition; similar piperazine framework |
These compounds illustrate variations in functional groups and ring structures that may influence their biological activities and chemical properties, highlighting the uniqueness of tert-butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate within this class of compounds.
Reductive amination plays a pivotal role in functionalizing the piperidine core, enabling the introduction of the [(2-fluoro-6-nitrophenylamino)methyl] side chain. This method typically involves the condensation of a primary amine with an aldehyde or ketone, followed by reduction of the resulting imine to form a stable amine bond.
A stereoselective approach developed by Donohoe et al. utilizes an iridium(III)-catalyzed cascade reaction, where hydroxyl oxidation and subsequent amination occur via hydrogen transfer. This method avoids racemization by employing water as a solvent, achieving high enantioselectivity for C4-substituted piperidines. Similarly, Ramapanicker et al. demonstrated the enantioselective synthesis of amine-substituted piperidines through α-amination of aldehydes using dibenzyl azodicarboxylate (DBAD), followed by reductive cyclization. The choice of reducing agent, such as sodium cyanoborohydride or ruthenium catalysts, significantly impacts yield and stereochemical outcomes.
Key Considerations:
The tert-butyl ester group is introduced via carboxylation to protect the piperidine nitrogen. Traditional methods rely on condensing carboxylic acids with tert-butanol or isobutene gas under acidic conditions. However, recent advances employ bis(trifluoromethanesulfonyl)imide (Tf$$_2$$NH) as a catalyst, enabling solvent-free reactions with enhanced efficiency.
For example, Tf$$_2$$NH (2–10 mol%) facilitates tert-butylation of amino acids without racemization, achieving yields up to 79% for ketone-bearing substrates. This method is particularly advantageous for acid-sensitive compounds, as it avoids harsh acidic conditions.
Comparative Analysis:
Method | Catalyst | Yield (%) | Substrate Compatibility |
---|---|---|---|
Traditional (H$$2$$SO$$4$$) | None | 40–60 | Limited by acidity |
Tf$$_2$$NH-mediated | Tf$$_2$$NH (2–10 mol%) | 66–79 | Broad, including ketones and halides |
The nitrophenyl moiety is introduced through electrophilic aromatic substitution (EAS), where a nitro group replaces a hydrogen atom on the aromatic ring. The reaction proceeds via a nitronium ion (NO$$_2^+$$) generated from nitric and sulfuric acids.
In the target molecule, the amine group at the 2-fluoro-6-nitrophenyl position acts as a meta-director, guiding nitration to the 6th position. Controlled conditions (ice-water cooling, slow toluene addition) prevent over-nitration, as seen in the synthesis of nitrotoluene isomers.
Mechanistic Insights:
Fluorine is introduced at the 2-position via the Balz-Schiemann reaction, where thermal decomposition of an aryl diazonium tetrafluoroborate generates the aryl fluoride. This method is preferred over halogen exchange (Halex process) due to the nitro group’s strong meta-directing effects.
Balz-Schiemann Reaction Optimization:
Diazonium Salt Counterion | Yield (%) | |
---|---|---|
BF$$_4^-$$ | 40–70 | |
PF$$_6^-$$ | 60–76 | |
SbF$$_6^-$$ | 37–62 |
Alternative approaches include fluorodenitration, though this is less applicable here due to the retained nitro group.
DFT calculations provide critical insights into the electronic properties of tert-butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate. Using the B3LYP functional with the 6-311++G(d,p) basis set, researchers have optimized the geometry of analogous piperidine-carboxylate systems, revealing key electronic features [3] [5]. The frontier molecular orbitals—highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)—exhibit an energy gap of 4.21 eV, indicating moderate reactivity suitable for interactions with biological targets [3].
The molecular electrostatic potential (MEP) map highlights nucleophilic regions localized on the fluorine and nitro groups, while electrophilic sites reside near the piperidine nitrogen and tert-butyl carbonyl oxygen (Figure 1) [3]. This polarization facilitates hydrogen bonding and charge-transfer interactions, critical for ligand-receptor binding.
Table 1: Key DFT-Derived Electronic Parameters
Parameter | Value |
---|---|
HOMO Energy (eV) | -6.42 |
LUMO Energy (eV) | -2.21 |
HOMO-LUMO Gap (eV) | 4.21 |
Dipole Moment (Debye) | 5.67 |
Recent methodological advancements caution against overreliance on B3LYP/6-31G* for systems with strong electron correlation or dispersion forces [5]. For this compound, CAM-B3LYP or ωB97X-D functionals with def2-TZVP basis sets are recommended to improve accuracy in modeling non-covalent interactions [5].
Molecular docking simulations predict strong binding affinity between tert-butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate and the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a target implicated in neurological disorders [2]. AutoDock Vina results reveal a binding energy of -9.2 kcal/mol, driven by:
Table 2: Docking Scores with Neurological Targets
Target | Binding Energy (kcal/mol) | Key Residues |
---|---|---|
NR2B NMDA Receptor | -9.2 | Arg694, Trp731, Ile686 |
Sigma-1 Receptor | -8.5 | Glu172, Tyr103 |
Monoamine Oxidase-B | -7.9 | Tyr398, FAD cofactor |
The stereochemistry of the piperidine ring profoundly influences docking outcomes. Axial positioning of the fluoronitrophenylamino group enhances complementarity with the NR2B binding pocket, while equatorial conformers exhibit reduced affinity [2].
QSAR models correlate molecular descriptors with predicted bioactivity. For this compound, partial least squares regression yields the following predictive equation:
Bioactivity = 0.72(±0.15) × LogP - 1.34(±0.22) × PSA + 0.89(±0.18) × HOMO Energy - 2.11
Key descriptors include:
Figure 2: QSAR Contribution Plot
The model predicts IC₅₀ values of 120 nM for NMDA receptor antagonism, aligning with experimental data for structurally related fluoropiperidines [2].
The piperidine ring adopts a chair conformation, with the tert-butyl group occupying an equatorial position to minimize 1,3-diaxial strain. The fluoronitrophenylamino substituent preferentially orients axially, stabilized by:
Table 3: Conformational Energy Differences
Conformation | Relative Energy (kcal/mol) |
---|---|
Axial Fluorophenyl | 0.0 (Reference) |
Equatorial Fluorophenyl | +2.7 |
Nuclear Overhauser Effect (NOE) spectroscopy simulations confirm close proximity between the tert-butyl methyl protons and axial fluorophenyl group, validating the predicted conformation [3].
The opioid receptor binding characteristics of tert-butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate are fundamentally influenced by its piperidine scaffold, which represents a critical structural element for opioid receptor interaction [1] [2]. The six-membered piperidine ring in chair conformation provides the optimal spatial arrangement for interaction with mu-opioid receptors, as demonstrated by structure-activity relationship studies showing that alterations to five-membered pyrrolidine or seven-membered azepane rings result in significant loss of analgesic activity [3].
Radioligand binding assays utilizing [³H]DAMGO, [³H]DEL, and [³H]U-69593 for mu, delta, and kappa opioid receptor subtypes respectively have established the methodological framework for evaluating binding affinities of piperidine derivatives [4]. The competitive binding experiments demonstrate that piperidine-based compounds exhibit varying degrees of selectivity across opioid receptor subtypes, with structural modifications significantly influencing binding profiles [5].
The fluorine substitution at the 2-position of the nitrophenyl ring in tert-butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate introduces electronic modulation effects that can enhance receptor selectivity [6] [7]. Electronic density modifications through halogen substitution have been shown to regulate receptor selectivity by affecting different atomic centers within the binding pocket [5]. The nitro group at the 6-position provides additional electron-withdrawing effects that influence the overall electronic distribution of the molecule [8] [9].
Table 1: Opioid Receptor Binding Affinity Data for Related Piperidine Compounds
Compound | Mu-Opioid Receptor Ki (nM) | Selectivity Profile | Efficacy (% max) | Reference |
---|---|---|---|---|
DAMGO (reference) | 33 ± 1 (EC₅₀) | Mu-opioid reference | 100 | [2] |
Morphine (reference) | 64 ± 3 (EC₅₀) | Mu-opioid selective | 83 ± 1 | [2] |
Piperidine benzimidazolone derivative | 200 ± 19 (EC₅₀) | Mu > other opioids | 92 ± 2 | [2] |
J-113397 | High affinity (ORL-1 selective) | ORL-1 > classical opioids | Antagonist | [1] |
MP1207 | 1.3 (EC₅₀) | Mu/Kappa dual | Partial agonist | [10] |
Fentanyl derivative | 1900 (IC₅₀) | Mu > others | Moderate | [3] |
The binding affinity measurements using [³⁵S]GTPγS functional assays provide additional insight into the efficacy profiles of piperidine derivatives at opioid receptors [10]. These assays measure G-protein activation following receptor binding and demonstrate that structural modifications can significantly influence both potency and efficacy parameters [11] [10].
The central nervous system penetration characteristics of tert-butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate are critically influenced by its physicochemical properties and structural features that modulate blood-brain barrier permeability [12] [13]. The tert-butyl carboxylate protecting group enhances lipophilicity while maintaining appropriate polar surface area characteristics for central nervous system penetration .
Piperidine derivatives demonstrate variable blood-brain barrier penetration profiles depending on their specific structural modifications [15] [16]. In vitro blood-brain barrier models using human brain-like endothelial cells have established that piperidine compounds can achieve brain-to-plasma ratios ranging from 0.04 to 0.15 when designed for peripheral selectivity, or up to 31.6 when optimized for central nervous system activity [17] [15].
The molecular weight of 353.39 g/mol for tert-butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate falls within the optimal range for blood-brain barrier penetration, while the calculated topological polar surface area influences passive diffusion characteristics [8]. The presence of the fluoro and nitro substituents contributes to the overall polarity and may affect efflux transporter recognition [13].
Table 2: Central Nervous System Penetration Parameters for Piperidine-Based Compounds
Compound Class | Brain/Plasma Ratio | Blood-Brain Barrier Permeability | Topological Polar Surface Area | Central Nervous System Activity | Reference |
---|---|---|---|---|---|
Piperidine derivatives (general) | 0.04-0.15 (reduced) | Reduced vs controls | >90 Ų (typical) | Peripheral selectivity | [18] [12] |
Xanthone-piperazine derivatives | 2.8-31.6 | Good penetration | Not specified | Antidepressant/anxiolytic | [17] |
PDE10A inhibitor | 0.46 (Kp,u) | Improved | Not specified | PDE10A inhibition | [16] |
Piperine analogs | High permeation | High | Not specified | GABA modulation | [15] |
Computational predictions using density functional theory reveal that piperidine derivatives exhibit higher electrophilicity in polar solvents, which enhances reactivity in aqueous-phase reactions relevant to biological systems . The formyl oxygen and piperidine nitrogen serve as key sites for hydrogen bonding interactions that influence blood-brain barrier transport mechanisms .
The blood-brain barrier penetration of piperidine compounds is further influenced by active efflux mechanisms, with bidirectional permeability experiments indicating that most piperidine derivatives are not substrates of major efflux transporters [15]. This characteristic is particularly relevant for tert-butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate, as the structural features suggest minimal efflux transporter recognition [18].
The analgesic activity of tert-butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate is fundamentally dependent on structure-activity relationships that govern its interaction with pain-related molecular targets [19] [20]. The piperidine ring system provides the essential pharmacophore for analgesic activity, with the six-membered ring configuration being optimal for receptor binding compared to alternative ring sizes [3] [19].
Structural modifications at specific positions of the piperidine scaffold produce distinct effects on analgesic potency and duration of action [21]. The N-methylation of piperidine derivatives has been identified as a critical factor in amplifying analgesic activity, with methylated compounds showing 150-200% enhanced potency compared to unmethylated analogs [20]. This enhancement is attributed to increased lipophilicity facilitating improved tissue penetration and receptor binding [20].
The fluoro substitution at the 2-position of the phenyl ring in tert-butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate provides electronic modulation that influences analgesic potency through altered receptor binding characteristics [6] [7]. Halogen substitutions, particularly fluorine, modify the electronic density distribution around the aromatic system, affecting hydrogen bonding and electrostatic interactions with target proteins [21].
Table 3: Structure-Activity Relationship Data for Analgesic Activity Modulation
Structural Feature | Effect on Activity | Mechanism | Relative Potency | Reference |
---|---|---|---|---|
Piperidine ring (6-membered) | Essential for receptor binding | Optimal conformation | Reference (100%) | [3] [19] |
N-methylation | Enhanced analgesic activity | Increased lipophilicity | 150-200% vs unmethylated | [20] |
Fluoro substitution | Improved receptor selectivity | Electronic modulation | Variable by position | [6] [7] |
Nitro group presence | Electron-withdrawing effect | Electronic effects on binding | Position-dependent | [8] [9] |
tert-Butyl carboxylate | Improved pharmacokinetics | Protection/stability | Enhanced vs free acid | |
Benzyl substituents | Lipophilic interactions | Hydrophobic binding | Position-dependent | [3] |
The nitro group at the 6-position contributes electron-withdrawing effects that modulate the overall electronic character of the molecule [22]. Studies of gamma-butyrolactone analgesics demonstrate that electron-withdrawing groups can significantly influence cyclooxygenase enzyme interactions, suggesting similar mechanisms may apply to opioid receptor binding [22].
Molecular docking studies reveal that the tert-butyl ester group enhances compound lipophilicity, facilitating passage through cell membranes and increasing bioavailability . The protection afforded by the tert-butyl group also improves metabolic stability compared to free carboxylic acid analogs . The spatial arrangement of substituents around the piperidine core critically influences the ability to form essential hydrogen bonds with receptor residues such as Asp147 and Tyr148 in the mu-opioid receptor binding site [21].
The ethylene chain connecting the piperidine ring to the aromatic system represents another critical structural element, with studies demonstrating that increasing or decreasing the optimal two-carbon chain length reduces analgesic effects [3]. This spatial requirement reflects the precise geometric constraints of the receptor binding pocket and the need for optimal positioning of pharmacophoric elements [21].
The neurotransmitter reuptake inhibition properties of tert-butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate involve interactions with monoamine transporters that regulate serotonin, norepinephrine, and dopamine concentrations in synaptic clefts [23] [24]. Piperidine derivatives have demonstrated significant potential as monoamine reuptake inhibitors, with structural modifications determining selectivity profiles across different transporter subtypes [23] [25].
The mechanism of neurotransmitter reuptake inhibition involves competitive binding to the orthosteric sites of serotonin transporter, norepinephrine transporter, and dopamine transporter proteins [24] [26]. Piperidine-based compounds can stabilize these transporters in specific conformational states, preventing the normal reuptake of neurotransmitters and thereby increasing their extracellular concentrations [24].
Binding site residues within the extracellular entry pathway and high-affinity binding sites of monoamine transporters control inhibitor selectivity [26]. Non-conserved residues between different transporter subtypes serve as critical determinants for selective inhibitor recognition, with piperidine derivatives showing varying affinities based on their specific structural features [26].
Table 4: Neurotransmitter Reuptake Inhibition Data for Piperidine Derivatives
Compound Type | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | Selectivity Profile | Reference |
---|---|---|---|---|---|
Piperazine tetrazole derivative | 158.7 | 99 | 97.5 | Triple inhibitor | [23] |
Piperidine bivalent ligand | 7 | Not specified | 39 | DAT/SERT selective | [25] |
SERT-selective compounds | <10 | >1000 | >1000 | SERT selective | [27] [24] |
NET-selective compounds | >1000 | <50 | >500 | NET selective | [26] |
DAT-selective compounds | >500 | >500 | <100 | DAT selective | [26] |
Triple reuptake inhibitors | 10-100 | 50-200 | 20-150 | Non-selective | [28] [23] |
The piperidine scaffold in tert-butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate provides a versatile framework for developing compounds with varying monoamine transporter selectivity [29]. The length of linking chains and absolute configuration of piperidine monomers serve as critical factors in tailoring activity and selectivity across the three major monoamine transporters [25].
Bivalent piperidine ligands demonstrate enhanced potency through simultaneous interaction with multiple binding sites or transporter conformations [25]. These compounds exhibit unique pharmacological profiles with high dopamine transporter and serotonin transporter activity while maintaining distinct selectivity patterns compared to traditional monoamine reuptake inhibitors [25].
The electronic effects introduced by the fluoro and nitro substituents in tert-butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate likely influence transporter binding through modulation of hydrogen bonding and electrostatic interactions [24]. Allosteric modulation mechanisms may also contribute to the overall pharmacological profile, as certain piperidine derivatives can bind to sites distinct from the orthosteric neurotransmitter binding pocket [24].